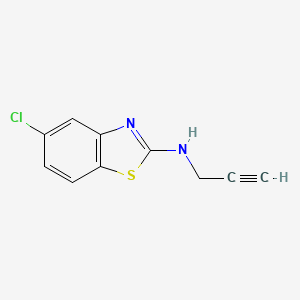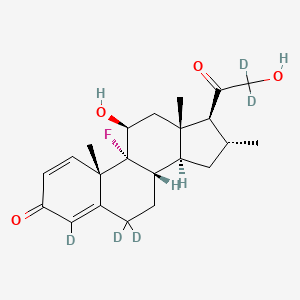
Desoxymetasone-D5 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desoxymetasone-D5 (Major) is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones that play a role in the regulation of inflammation and immune responses. This compound is a deuterated form of desoxymetasone, where five hydrogen atoms are replaced with deuterium. The molecular formula of Desoxymetasone-D5 is C22H24D5FO4, and it has a molecular weight of 381.49 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desoxymetasone-D5 involves the incorporation of deuterium atoms into the desoxymetasone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a deuterium atmosphere .
Industrial Production Methods
Industrial production of Desoxymetasone-D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure their stability during synthesis and storage .
化学反应分析
Types of Reactions
Desoxymetasone-D5 undergoes various chemical reactions typical of corticosteroids, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Desoxymetasone-D5 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学研究应用
Desoxymetasone-D5 is used extensively in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of desoxymetasone in various samples.
Biology: Employed in metabolic studies to trace the pathways and interactions of corticosteroids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of desoxymetasone.
作用机制
Desoxymetasone-D5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes.
相似化合物的比较
Desoxymetasone-D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Desoxymetasone: The non-deuterated form, used for similar applications but lacks the benefits of stable isotope labeling.
Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Triamcinolone: A corticosteroid used for similar therapeutic purposes but with distinct chemical and pharmacological properties.
属性
分子式 |
C22H29FO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,16R,17S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
InChI 键 |
VWVSBHGCDBMOOT-HFHXZXNHSA-N |
手性 SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@H]4C(=O)C([2H])([2H])O)C)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


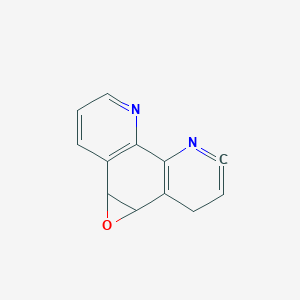
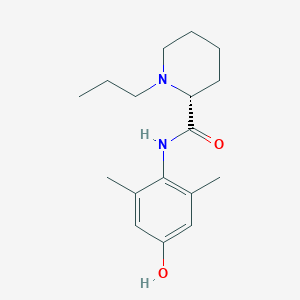
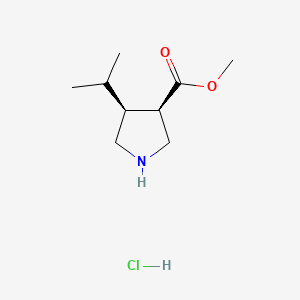


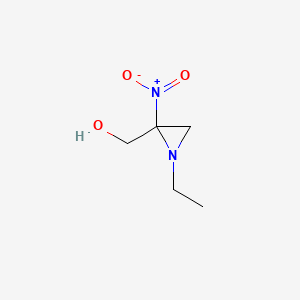
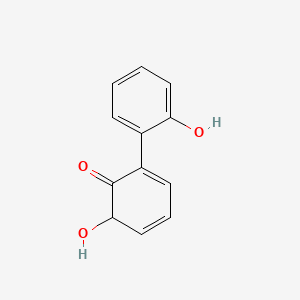
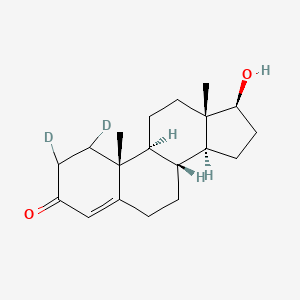
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
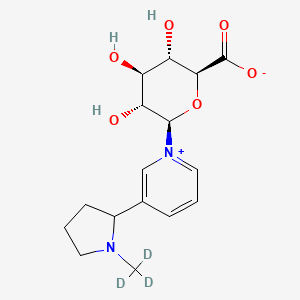

![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)
